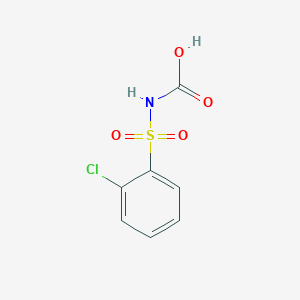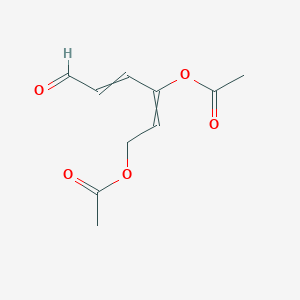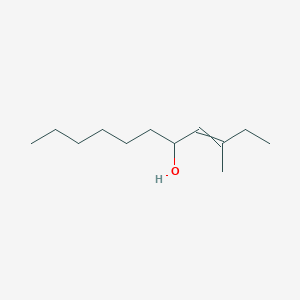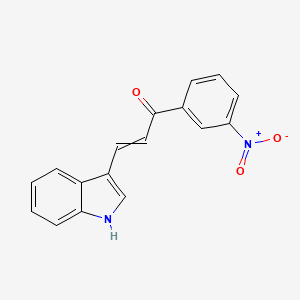![molecular formula C13H8ClN B14269840 4-Chlorobenzo[h]quinoline CAS No. 181950-47-0](/img/structure/B14269840.png)
4-Chlorobenzo[h]quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chlorobenzo[h]quinoline is a heterocyclic aromatic compound that contains a fused ring structure with nitrogen It is a derivative of benzo[h]quinoline, which is known for its various biological activities
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chlorobenzo[h]quinoline can be achieved through several methods. One common approach involves the halogenation of benzo[h]quinoline using chlorine gas or other chlorinating agents. Another method includes the coupling of 10-halobenzo[h]quinolines with ortho-substituted aryl boronic acids using palladium-catalyzed reactions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale halogenation processes. The reaction conditions are optimized to ensure high yields and purity of the final product. The use of advanced catalytic systems and controlled reaction environments is crucial for efficient production.
化学反応の分析
Types of Reactions: 4-Chlorobenzo[h]quinoline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert it into different hydrogenated derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Hydrogenated quinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学的研究の応用
4-Chlorobenzo[h]quinoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Medicine: It has potential anticancer, antimicrobial, and antiviral properties.
Industry: It is employed as a corrosion inhibitor for metals.
作用機序
The mechanism of action of 4-Chlorobenzo[h]quinoline involves its interaction with various molecular targets. It can bind to DNA and proteins, disrupting their normal functions. In medicinal applications, it may inhibit specific enzymes or interfere with cellular pathways, leading to its therapeutic effects .
類似化合物との比較
- 2-Chlorobenzo[h]quinoline
- 10-Chlorobenzo[g]quinoline
- Benzo[h]quinoline hydrazone derivatives
Comparison: 4-Chlorobenzo[h]quinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in various applications .
特性
CAS番号 |
181950-47-0 |
|---|---|
分子式 |
C13H8ClN |
分子量 |
213.66 g/mol |
IUPAC名 |
4-chlorobenzo[h]quinoline |
InChI |
InChI=1S/C13H8ClN/c14-12-7-8-15-13-10-4-2-1-3-9(10)5-6-11(12)13/h1-8H |
InChIキー |
DAUXSUVIIQJLPT-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=CC3=C(C=CN=C32)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


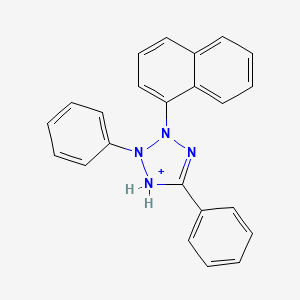
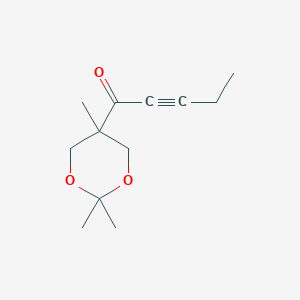
![{3,5-Bis[(4'-methyl[2,2'-bipyridin]-4-yl)methoxy]phenyl}methanol](/img/structure/B14269761.png)
![2-{(E)-[2-Oxo-2-phenyl-1-(2-phenylhydrazinylidene)ethyl]diazenyl}benzoic acid](/img/structure/B14269766.png)
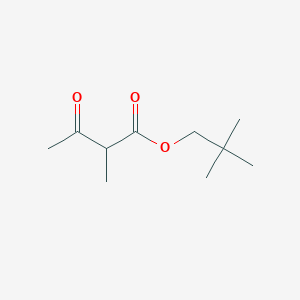
![Benzene, 1,1',1''-[[[(1S)-1-methyl-2-propynyl]oxy]methylidyne]tris-](/img/structure/B14269788.png)
![Phenyl [4-(piperidin-1-yl)phenyl]carbamate](/img/structure/B14269795.png)
![1-{2-[2-(2-Methylphenyl)ethyl]phenyl}ethan-1-one](/img/structure/B14269801.png)
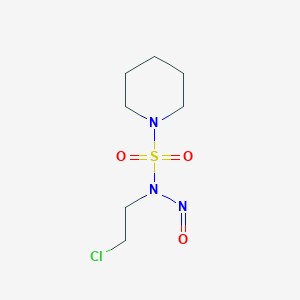
![4-Phenyl-1,2,3,4-tetrahydronaphtho[2,3-h]quinoline-7,12-dione](/img/structure/B14269814.png)
